molecular formula C24H32ClNO B12619671 1-[3-(3-Chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine CAS No. 918528-76-4

1-[3-(3-Chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine

Cat. No.: B12619671
CAS No.: 918528-76-4
M. Wt: 386.0 g/mol
InChI Key: NYBUOTAZEQHMIQ-UHFFFAOYSA-N
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Description

1-[3-(3-Chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a chlorophenyl and phenylpropoxy group. Its molecular formula is C23H32ClNO, and it is known for its stability and reactivity under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3-Chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chlorophenylpropanol with phenylmagnesium bromide to form the intermediate 3-(3-chlorophenyl)-1-phenylpropanol. This intermediate is then reacted with 2,2,6,6-tetramethylpiperidine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically carried out in large-scale reactors with continuous monitoring to maintain the desired reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-[3-(3-Chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[3-(3-Chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-(3-Chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine involves its interaction with specific molecular targets and pathways. The compound may act on certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(4-Chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine
  • 1-[3-(3-Chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperazine

Uniqueness

1-[3-(3-Chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

918528-76-4

Molecular Formula

C24H32ClNO

Molecular Weight

386.0 g/mol

IUPAC Name

1-[3-(3-chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine

InChI

InChI=1S/C24H32ClNO/c1-23(2)16-9-17-24(3,4)26(23)27-22(20-11-6-5-7-12-20)15-14-19-10-8-13-21(25)18-19/h5-8,10-13,18,22H,9,14-17H2,1-4H3

InChI Key

NYBUOTAZEQHMIQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(N1OC(CCC2=CC(=CC=C2)Cl)C3=CC=CC=C3)(C)C)C

Origin of Product

United States

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